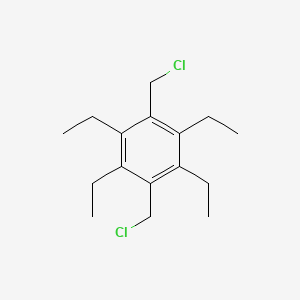
1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene is an organic compound with the molecular formula C14H20Cl2 It is a derivative of benzene, where the hydrogen atoms at the 1, 4 positions are replaced by chloromethyl groups, and the hydrogen atoms at the 2, 3, 5, and 6 positions are replaced by ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene can be synthesized through a chloromethylation reaction. This involves the reaction of 2,3,5,6-tetraethylbenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions to ensure complete chloromethylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalysts and solvents can enhance the efficiency and selectivity of the chloromethylation process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydrolysis, and primary or secondary amines for amination.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products:
Substitution Reactions: Products include 1,4-bis(aminomethyl)-2,3,5,6-tetraethylbenzene, 1,4-bis(thiomethyl)-2,3,5,6-tetraethylbenzene, and 1,4-bis(hydroxymethyl)-2,3,5,6-tetraethylbenzene.
Oxidation Reactions: Products include 1,4-bis(formyl)-2,3,5,6-tetraethylbenzene and 1,4-bis(carboxyl)-2,3,5,6-tetraethylbenzene.
Reduction Reactions: The major product is 1,4-bis(methyl)-2,3,5,6-tetraethylbenzene.
Applications De Recherche Scientifique
1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: It is used in the production of polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene involves its reactivity towards nucleophiles. The chloromethyl groups are highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical syntheses and modifications.
Molecular Targets and Pathways: The primary molecular targets are nucleophilic sites such as amine, thiol, and hydroxyl groups. The pathways involved include nucleophilic substitution and addition reactions.
Comparaison Avec Des Composés Similaires
1,4-Bis(chloromethyl)benzene: Lacks the ethyl groups, making it less sterically hindered and more reactive.
1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene: Contains fluorine atoms instead of ethyl groups, which significantly alters its electronic properties.
1,4-Bis(chloromethyl)-naphthalene: A polycyclic aromatic compound with different reactivity and applications.
Uniqueness: 1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene is unique due to the presence of ethyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where controlled reactivity is desired.
Propriétés
Numéro CAS |
65870-23-7 |
|---|---|
Formule moléculaire |
C16H24Cl2 |
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
1,4-bis(chloromethyl)-2,3,5,6-tetraethylbenzene |
InChI |
InChI=1S/C16H24Cl2/c1-5-11-12(6-2)16(10-18)14(8-4)13(7-3)15(11)9-17/h5-10H2,1-4H3 |
Clé InChI |
FLUCENUQSFONEA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C(=C1CCl)CC)CC)CCl)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




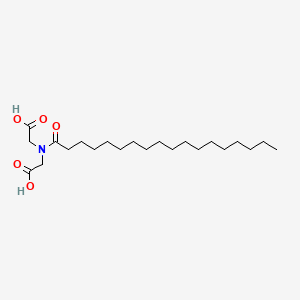

![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)
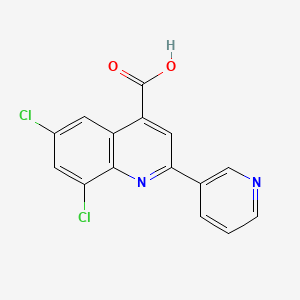
![(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol](/img/structure/B14482222.png)
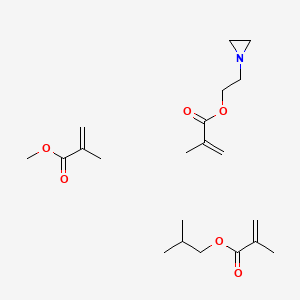
![2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol](/img/structure/B14482228.png)
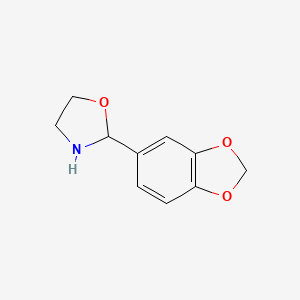
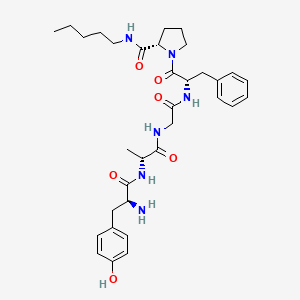
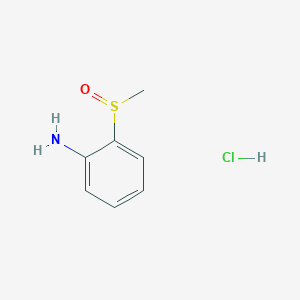
![Acetaldehyde, [(3,7-dimethyl-2,6-octadienyl)oxy]-](/img/structure/B14482248.png)
![[1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14482250.png)
